molecular formula C17H21N3O4S B4546409 5-METHYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE

5-METHYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B4546409
M. Wt: 363.4 g/mol
InChI Key: PYHDGEUQPDXYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-METHYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of piperidine, sulfonyl, phenyl, and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine and oxazole intermediates. The piperidine derivative can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . The oxazole ring is often formed via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl and oxazole groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-METHYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-METHYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-12-5-3-4-10-20(12)25(22,23)15-8-6-14(7-9-15)18-17(21)16-11-13(2)24-19-16/h6-9,11-12H,3-5,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHDGEUQPDXYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-METHYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE
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5-METHYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE
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5-METHYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE
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5-METHYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE
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5-METHYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE
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5-METHYL-N-{4-[(2-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE

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